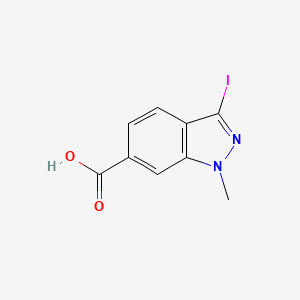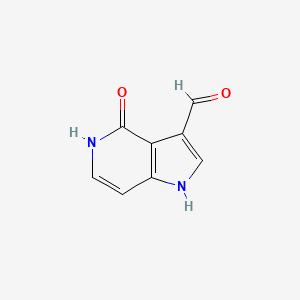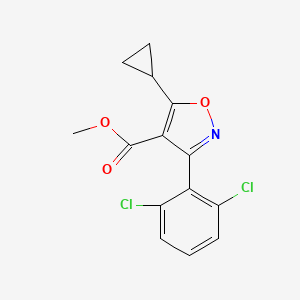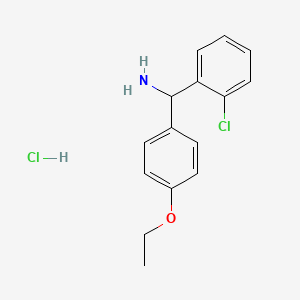
(2-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride
Overview
Description
2-(Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride, also known as 2-CEPM, is a novel compound that has been studied for its potential applications in scientific research. It is a derivative of phenethylamine, and its chemical structure consists of a phenyl ring attached to an ethoxy group and a methylamine group. The hydrochloride form of 2-CEPM has a molecular weight of 246.76 g/mol and a melting point of 188-190 °C.
Scientific Research Applications
Environmental Impact and Toxicity
Chlorophenols, closely related to the chlorophenyl component, have been evaluated for their environmental impact and moderate toxic effects to both mammalian and aquatic life. The toxicity of chlorinated hydrocarbons and related compounds like chlorophenols is well-documented, with studies indicating that these substances can be hazardous due to their persistence and bioaccumulation potential, as well as their ability to act as precursors to more toxic substances such as dioxins in chemical and thermal processes (Krijgsheld & Gen, 1986); (Kimbrough, 1972).
Degradation Mechanisms
Research on the degradation of chlorinated phenols by zero valent iron and bimetal systems highlights potential pathways for mitigating the environmental impact of these compounds. Such studies suggest that advanced degradation techniques could be applied to similar chlorinated organic compounds, potentially including (2-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride, to reduce their persistence and toxicity in the environment (Gunawardana, Singhal, & Swedlund, 2011).
properties
IUPAC Name |
(2-chlorophenyl)-(4-ethoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO.ClH/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16;/h3-10,15H,2,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAULLTUZVWGHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=CC=C2Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride](/img/structure/B1452397.png)
![3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1452398.png)
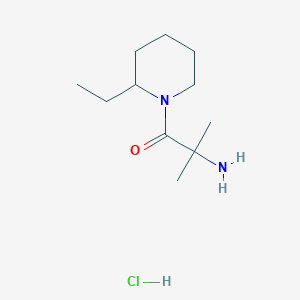
![3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1452401.png)
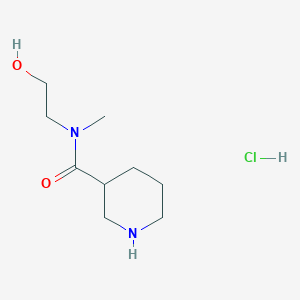
![Methyl 4-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1452408.png)
![4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452409.png)
